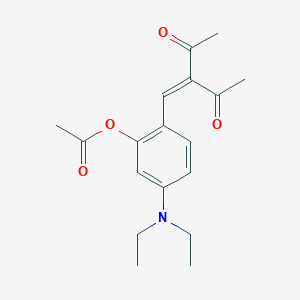
5-(acetylamino)-2-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(acetylamino)-2-(4-morpholinyl)benzamide, also known as AMBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(acetylamino)-2-(4-morpholinyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs play a role in the development of cancer and other diseases, and inhibiting their activity can potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(acetylamino)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. Additionally, the compound is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(acetylamino)-2-(4-morpholinyl)benzamide. One potential application is the development of this compound-based therapies for cancer and other diseases. Additionally, the compound can potentially be used as a diagnostic tool for cancer imaging. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(acetylamino)-2-(4-morpholinyl)benzamide involves the reaction of 4-morpholinecarboxylic acid with acetic anhydride to form 4-acetylmorpholine. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to form this compound. The final product is obtained through purification via recrystallization. The synthesis method of this compound has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
5-(acetylamino)-2-(4-morpholinyl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer imaging. The compound has also been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
5-acetamido-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(17)15-10-2-3-12(11(8-10)13(14)18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZECWGUDQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)
